molecular formula C9H5Cl2NO B1668839 Chloroxine CAS No. 773-76-2

Chloroxine

Cat. No. B1668839
CAS RN: 773-76-2
M. Wt: 214.04 g/mol
InChI Key: WDFKMLRRRCGAKS-UHFFFAOYSA-N
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Description

Chloroxine is an artificially synthesized antibacterial compound . It is used in the treatment of dandruff and seborrheic dermatitis of the scalp . It is also used in shampoos (Capitrol) and dermal creams like (Valpeda, Triaderm) .


Molecular Structure Analysis

The molecular formula of Chloroxine is C9H5Cl2NO . Its average mass is 214.048 Da and its mono-isotopic mass is 212.974823 Da .


Physical And Chemical Properties Analysis

Chloroxine is a solid substance . It has a solubility of 43 mg/mL in DMSO and less than 1 mg/mL in water .

Scientific Research Applications

Green Synthesis and Antimicrobial Activity

Chloroxine-conjugated silver nanoparticles (COX-AgNPs) have been developed using an eco-friendly method, employing Echinophora platyloba DC extract. This conjugation enhances the antibacterial and antifungal activities of the nanoparticles compared to the free antibacterial molecules. COX-AgNPs have shown potential in accelerating wound healing due to their antimicrobial properties (Shahabadi et al., 2021).

Chlorine in Environmental Cycles

Chlorine, including compounds like Chloroxine, plays a significant role in natural cycles, involving both organic and inorganic forms. These natural cycles are evident in various environmental compartments and are integral to understanding emissions of synthetic materials (Winterton, 2000).

Chlorine-Induced Lung Injury Research

Studies on chlorine-induced lung injury, relevant to Chloroxine's field, have been conducted in animal models. These studies aim to understand the pathophysiological sequelae and cellular mechanisms involved in such injuries, which can progress to acute respiratory failure (Watkins et al., 2021).

Chlorine Disinfection Byproducts

Research on chlorine disinfection byproducts, a field closely related to Chloroxine, focuses on understanding the formation and impact of these byproducts in water treatment systems. This includes studies on the formation of harmful byproducts during chlorine disinfection and their ecological and health effects (Wang et al., 2007).

Chlorine's Role in Water Treatment Technologies

Chloroxine's relevance is also seen in the broader context of chlorine's use in water treatment technologies. Studies have been conducted on the evolution of chlorine species during electrochlorination, a key water treatment technology, highlighting the significance of understanding the chemical processes involved in chlorine-based water treatments (Mostafa et al., 2018).

Safety And Hazards

Exposure to Chloroxine may cause skin irritation . It is not recommended for use during pregnancy or breastfeeding . In case of accidental exposure, it is advised to rinse the affected area thoroughly with water and seek medical attention .

Future Directions

Chloroxine has been identified as having potential anti-cancer effects . It has been shown to restore sensitivity to platinum-based chemotherapy in high-grade serous ovarian cancer . This suggests that Chloroxine could be used in the future as a potential antineoplastic drug .

properties

IUPAC Name

5,7-dichloroquinolin-8-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H5Cl2NO/c10-6-4-7(11)9(13)8-5(6)2-1-3-12-8/h1-4,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDFKMLRRRCGAKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C(C=C2Cl)Cl)O)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID5022801
Record name Chloroxine
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Molecular Weight

214.04 g/mol
Source PubChem
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Physical Description

Solid
Record name Chloroxine
Source Human Metabolome Database (HMDB)
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Solubility

1.38e-01 g/L
Record name Chloroxine
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Mechanism of Action

Although the mechanism of action is not understood, chloroxine may slow down mitotic activity in the epidermis, thereby reducing excessive scaling associated with dandruff or seborrheic dermatitis of the scalp. Chloroxine induces SOS-DNA repair in E. coli, so chloroxine may be genotoxic to bacteria.
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Product Name

Chloroxine

CAS RN

773-76-2
Record name Chloroxine
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Record name Chloroxine [USAN]
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Record name 8-Quinolinol, 5,7-dichloro-
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Record name CHLOROXINE
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Melting Point

179.5 °C
Record name Chloroxine
Source DrugBank
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Record name Chloroxine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015373
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
470
Citations
N Shahabadi, S Zendehcheshm - … Acta Part A: Molecular and Biomolecular …, 2020 - Elsevier
In the present study, the binding interactions of chloroxine, an antibacterial drug and antibiotic agent with calf thymus-deoxyribonucleic acid (ct-DNA) and human serum albumin (HSA) …
Number of citations: 49 www.sciencedirect.com
W Li, A Farajtabar, N Wang, Z Liu, Z Fei… - The Journal of Chemical …, 2019 - Elsevier
… the chloroxine were computed by using the Inverse Kirkwood–Buff integrals method applied to the determined solubility data. Chloroxine … -rich compositions, chloroxine is preferentially …
Number of citations: 33 www.sciencedirect.com
N Shahabadi, S Zendehcheshm, F Khademi… - Journal of …, 2021 - Elsevier
… The aim of this research is to confect Chloroxine-conjugated … of them to antibacterial drug Chloroxine. We employed the … by conjugating the antibacterial drug Chloroxine to them. Also…
Number of citations: 11 www.sciencedirect.com
N Shahabadi, S Zendehcheshm, F Khademi - Process Biochemistry, 2022 - Elsevier
Resistance to antibiotics is a public health issue, and the identification of new antibacterial agents is one of the most important goals of pharmacological research. The medicinal plants-…
Number of citations: 3 www.sciencedirect.com
X Chen, K Chen, Z Zhang, P Wei, L Zhang, Y Xu… - ACS …, 2022 - ACS Publications
… Interestingly, TSS and chloroxine were substituted on the naphthalene ring. Based on … chloroxine to establish structure–activity relationships (SARs). Several analogues of chloroxine …
Number of citations: 3 pubs.acs.org
VL Silva, J Saxena, F Nicolini, JI Hoare, S Metcalf… - Cell Death & …, 2021 - nature.com
… regarding the activity of chloroxine as an anticancer … chloroxine and platinum agents in resistant HGSC both in vitro and in vivo. We unravel the novel mechanism of action of chloroxine …
Number of citations: 5 www.nature.com
M Lin, Y **ao, Y Dai, Y Mao, L Xu, Q Zhang… - Clinical and Translational …, 2023 - Springer
… pancreatic cancer mechanisms subserving chloroxine’s effects and further elucidated its potential molecular mechanisms. Our results revealed that chloroxine targets and represses the …
Number of citations: 3 link.springer.com
C Marti, V Toma - Journal of pharmaceutical and biomedical analysis, 1996 - Elsevier
… chloroxine in pharmaceutical preparations. It involves the formation of a complex between chloroxine … a linear relationship between chloroxine concentration and fluorescence intensity …
Number of citations: 8 www.sciencedirect.com
H Shi, Y **e, J Xu, X Zhang, H Wang - Journal of Chemical & …, 2018 - ACS Publications
Equilibrium solubilities of chloroxine in binary solvent … conditions, the solubility of chloroxine was greater in (methanol + … equilibrium solid phase crystal of chloroxine and results turns out …
Number of citations: 6 pubs.acs.org
N Shahabadi, S Zendehcheshm - Journal of Biomolecular …, 2022 - Taylor & Francis
In this research, the biological activity of the antibacterial drug Chloroxine-conjugated biogenic AgNPs (COX-AgNPs) was investigated in simulated physiological conditions (pH = 7.40). …
Number of citations: 2 www.tandfonline.com

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